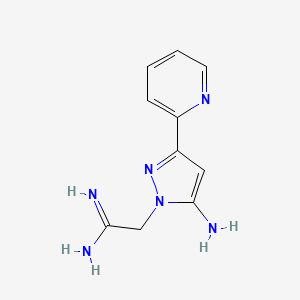

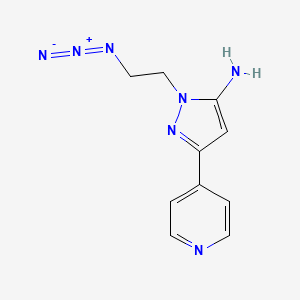

1-(2-アジドエチル)-3-(ピリジン-4-イル)-1H-ピラゾール-5-アミン

説明

1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as AZPY, is a novel pyrazolamine-based compound with a wide range of applications in scientific research. AZPY has been used in a variety of chemical and biological studies, including those involving enzyme inhibition, protein-protein interactions, and signal transduction. Its unique structure allows for the exploration of novel biological pathways and the development of new therapeutic strategies.

科学的研究の応用

有機発光ダイオード (OLED)

この化合物は、青色蛍光 OLED の開発に利用されています。その構造フレームワークは、電子輸送ユニットとしての役割を果たし、OLED の安定性と効率に不可欠です。 研究者はこの化合物に基づいた誘導体を合成し、454-476°C の範囲の分解温度で、高いフォトルミネッセンス量子収率と熱安定性を実現しました 。これらの材料は、より高い輝度とより長い寿命を持つディスプレイを作成するために有望です。

作用機序

Target of action

Compounds with azido groups (N3) are often used in ‘click chemistry’ reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This suggests that “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” might interact with alkyne-presenting targets in a biological system.

Mode of action

The azido group in “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” can react with alkynes to form a stable triazole ring, a reaction that is often catalyzed by copper ions

Action environment

The efficacy and stability of “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” could be influenced by various environmental factors, such as pH, temperature, and the presence of copper ions, which are known to catalyze the reaction between azides and alkynes .

特性

IUPAC Name |

2-(2-azidoethyl)-5-pyridin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7/c11-10-7-9(8-1-3-13-4-2-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLYMNKHLZBHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)N)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

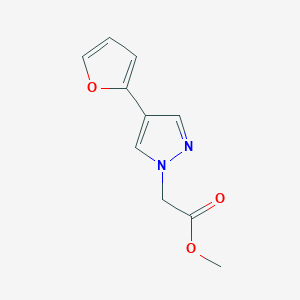

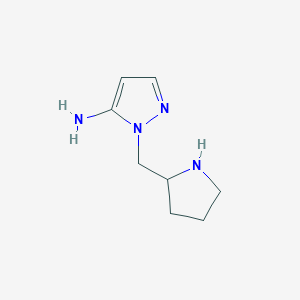

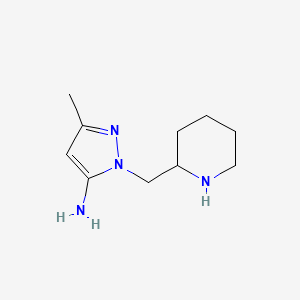

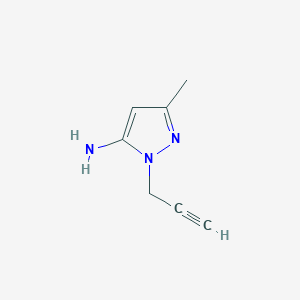

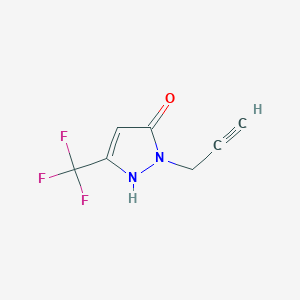

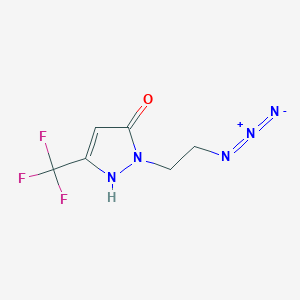

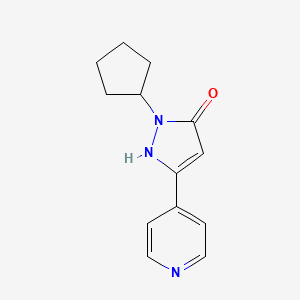

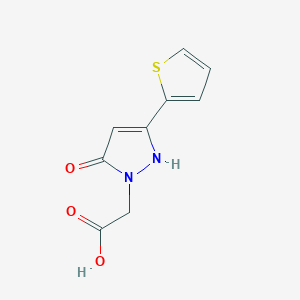

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。